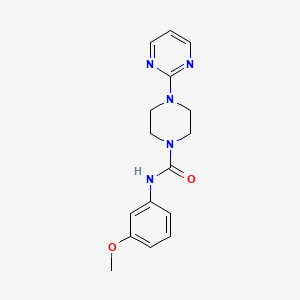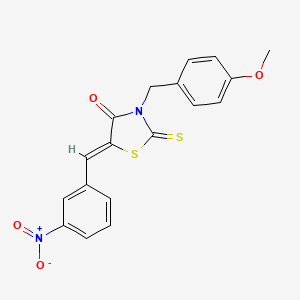![molecular formula C18H21NO2 B5381264 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide, also known as ML297, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide acts as a potent and selective inhibitor of the TRPM8 ion channel by binding to a specific site on the channel protein and preventing the influx of calcium ions into the cell. This leads to the inhibition of various downstream signaling pathways, such as the activation of protein kinase C (PKC) and the release of neurotransmitters, which are involved in the regulation of pain sensation and cold-induced responses.
Biochemical and Physiological Effects:
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to reduce the growth and proliferation of prostate cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to improve the cognitive function and memory deficits in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has several advantages for lab experiments, including its high potency and selectivity against the TRPM8 ion channel, its ability to penetrate cell membranes and reach intracellular targets, and its low toxicity and side effects. However, its limitations include its relatively high cost and the lack of availability of specific antibodies and other tools for studying the TRPM8 ion channel.
将来の方向性
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has several potential future directions, including the development of more potent and selective TRPM8 inhibitors for therapeutic applications in pain and cancer, the investigation of the role of TRPM8 in other physiological processes, such as thermoregulation and cold-induced responses, and the development of specific tools and assays for studying the TRPM8 ion channel. Additionally, 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide could be used as a lead compound for the development of novel drugs targeting other ion channels and receptors involved in pain and inflammation.
合成法
The synthesis of 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide involves the reaction between 3-methoxybenzoic acid and 1-(4-methylphenyl)propan-1-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with thionyl chloride and N,N-dimethylformamide (DMF) to obtain the final product.
科学的研究の応用
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to exhibit potent and selective activity against the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the regulation of various physiological processes, such as pain sensation, thermoregulation, and cold-induced responses. As such, 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been investigated for its potential therapeutic applications in various diseases, including prostate cancer, neuropathic pain, and cold allodynia.
特性
IUPAC Name |
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-17(14-10-8-13(2)9-11-14)19-18(20)15-6-5-7-16(12-15)21-3/h5-12,17H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHPQLLVDGPNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acrylamide](/img/structure/B5381182.png)
![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)
![(2R*,3S*,6R*)-5-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5381197.png)
![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)


![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)

![3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5381256.png)
![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)

![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)